6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of two fluorine atoms at positions 6 and 8, and two phenyl groups at positions 1 and 3 on the pyrazoloquinoline core
Mechanism of Action
Target of Action
The primary target of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition leads to significant alterations in cell cycle progression .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of Friedländer condensation, where pyrazolones are reacted with o-aminobenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazoloquinoline core.
Substitution: The fluorine atoms and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazoloquinoline core.
Scientific Research Applications
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes and receptors.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with biological macromolecules make it a valuable tool for studying biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
5,6,7,8-tetrachloroquinoline: Used in various synthetic applications.
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of pyrazoloquinolines.
Uniqueness
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both fluorine atoms and phenyl groups, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6,8-difluoro-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-11-17-21(19(24)12-15)25-13-18-20(14-7-3-1-4-8-14)26-27(22(17)18)16-9-5-2-6-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLASBHGHYTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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